![molecular formula C14H15NO B13719590 (5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)
(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that features a biphenyl core with an amino group, a methyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, while the hydroxyl group can be introduced through a Grignard reaction or reduction of a corresponding carbonyl compound.
Final Assembly: The final compound is obtained by combining the functionalized biphenyl intermediates under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol can undergo oxidation to form a corresponding carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Chemical Sensors: It can be used in the development of sensors for detecting specific analytes.
Mecanismo De Acción
The mechanism of action of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In drug development, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.
Comparación Con Compuestos Similares
- (4-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol
- (5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol
- (5-Amino-3’-ethyl-[1,1’-biphenyl]-3-yl)methanol
Comparison:
- Structural Differences: The position and type of substituents on the biphenyl core can significantly affect the compound’s chemical and physical properties.
- Reactivity: The presence of different substituents can influence the reactivity of the compound in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, the unique combination of functional groups in (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol can make it more suitable for specific applications, such as targeted drug development or specialized catalytic processes.
This detailed article provides a comprehensive overview of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
[3-amino-5-(3-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H15NO/c1-10-3-2-4-12(5-10)13-6-11(9-16)7-14(15)8-13/h2-8,16H,9,15H2,1H3 |
Clave InChI |
LXAGSRAKSDFOLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


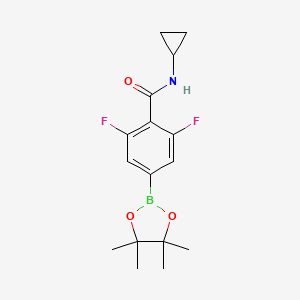
![4-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719529.png)
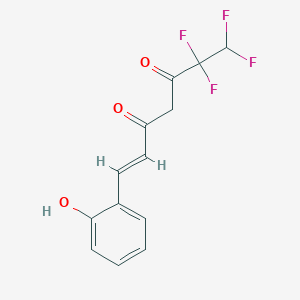
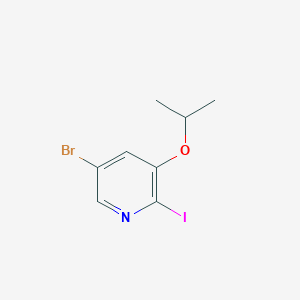
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)


![N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)


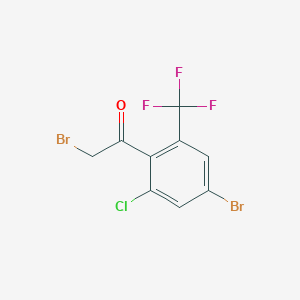
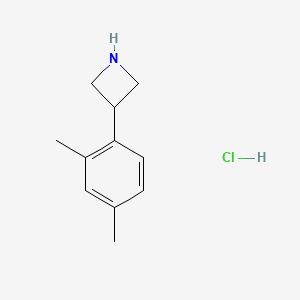

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
